molecular formula C14H13ClF3N3O3S B2642456 2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396868-43-1

2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2642456
CAS No.: 1396868-43-1
M. Wt: 395.78
InChI Key: XLKMBIWTQIEUSR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a piperidine ring, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The piperidine ring is a six-membered ring with one nitrogen atom, which could potentially be involved in hydrogen bonding and other interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the functional groups present in the molecule suggest that it could participate in a variety of chemical reactions. For example, the sulfonyl group could potentially be involved in substitution reactions, and the oxadiazole ring could participate in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the sulfonyl group and the nitrogen in the piperidine ring could affect the compound’s solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various derivatives of 1,3,4-oxadiazole and acetamide, showcasing their multifunctional moieties with potential antibacterial and anti-enzymatic activities. Compounds in this category have been synthesized and structurally elucidated using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR. The antibacterial screening against certain bacterial strains revealed some compounds as good inhibitors, particularly against gram-negative bacteria, with low potential against lipoxygenase (LOX) enzyme. The hemolytic study provided insights into the cytotoxic behavior of these molecules (Nafeesa et al., 2017).

Enzyme Inhibition and Antimicrobial Activity

Further research includes the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and their screening against butyrylcholinesterase (BChE) enzyme, along with molecular docking studies to explore ligand-BChE binding affinity. This indicates the potential of these compounds in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity, which are crucial for developing new therapeutic agents (Khalid et al., 2016).

Anticancer Potential

A study focused on synthesizing new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives evaluated them as potential drug candidates for Alzheimer’s disease. The synthesized compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, demonstrating the validity of these compounds as new drug candidates through haemolytic activity analysis. This highlights the therapeutic potential of these compounds in neurodegenerative diseases treatment (Rehman et al., 2018).

Antimicrobial and Anticancer Agents

The research extends to the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. These studies involved synthesizing a range of compounds and testing their anticancer potential, indicating some compounds as strong anticancer agents compared to doxorubicin. This suggests the importance of such compounds in developing new anticancer therapies (Rehman et al., 2018).

Future Directions

Research into new compounds with complex structures like this one is an active area of study in the field of organic and medicinal chemistry. Future work could involve exploring the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3O3S/c15-10-2-1-3-11(8-10)25(22,23)21-6-4-9(5-7-21)12-19-20-13(24-12)14(16,17)18/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKMBIWTQIEUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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